Product packaging for 3-(2-Pentylphenyl)prop-2-en-1-ol(Cat. No.:CAS No. 50674-52-7)

3-(2-Pentylphenyl)prop-2-en-1-ol

Cat. No.: B14653789
CAS No.: 50674-52-7
M. Wt: 204.31 g/mol
InChI Key: ICJDDDPQXTVJOF-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Alcohol Chemistry and Aryl-substituted Propenols

Unsaturated alcohols are organic compounds containing a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond. youtube.com This combination of functional groups imparts a distinct reactivity to these molecules. The presence of the double bond makes them susceptible to addition reactions, while the hydroxyl group can undergo reactions typical of alcohols, such as oxidation. acs.orguclan.ac.uk

The reactivity of unsaturated alcohols is influenced by the interplay between the hydroxyl group and the carbon-carbon double bond. For instance, the double bond in unsaturated alcohols is generally more reactive than a single bond due to the presence of the pi-electron system. acs.org

Rationale for Academic Investigation of 3-(2-Pentylphenyl)prop-2-en-1-ol

The academic investigation of a specific molecule like this compound is often driven by the search for new synthetic methodologies and the desire to understand structure-activity relationships. The synthesis of such substituted propenols can be a multi-step process, and developing efficient and selective synthetic routes is a common research objective.

Furthermore, the structural features of this compound, namely the substituted phenyl ring and the propenol side chain, make it a candidate for investigation in various chemical contexts. The specific arrangement of the pentyl group on the phenyl ring can influence the electronic properties and steric environment of the molecule, which in turn can affect its reactivity and potential applications.

Scope and Objectives of Scholarly Research on this compound

Scholarly research on a compound like this compound typically encompasses several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and reliable methods for its synthesis. This involves exploring different reaction pathways and optimizing reaction conditions. Once synthesized, the compound must be thoroughly characterized to confirm its structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Reactivity Studies: Researchers investigate the chemical behavior of the compound in various reactions. This includes studying its oxidation, reduction, and participation in coupling reactions to form more complex molecules. Understanding its reactivity profile is crucial for its potential use as a building block in organic synthesis.

Exploration of Potential Applications: While this article does not detail specific applications, a long-term objective of academic research is often to uncover potential uses for new compounds. This could involve exploring its properties as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials with specific functions.

Table 1: Chemical and Physical Properties of Related Propenol Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Phenyl-2-propen-1-ol chemicalbook.comnist.govnist.govC₉H₁₀O134.1751250 (lit.)
(Z)-3-Phenyl-2-propen-1-ol nih.govC₉H₁₀O134.17
2-Phenyl-2-propen-1-ol chemsynthesis.comC₉H₁₀O134.178
3-Phenyl-2-propyn-1-ol nih.govC₉H₈O132.16
3-(2-Pyridyl)-2-propen-1-ol nih.govC₈H₉NO135.16
2-Pentyl-3-phenylprop-2-en-1-ol nih.govC₁₄H₂₀O204.31141.00 to 143.00 @ 5.00 mm Hg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B14653789 3-(2-Pentylphenyl)prop-2-en-1-ol CAS No. 50674-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50674-52-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-(2-pentylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C14H20O/c1-2-3-4-8-13-9-5-6-10-14(13)11-7-12-15/h5-7,9-11,15H,2-4,8,12H2,1H3

InChI Key

ICJDDDPQXTVJOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1C=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Pentylphenyl Prop 2 En 1 Ol

Retrosynthetic Analysis and Precursor Identification for 3-(2-Pentylphenyl)prop-2-en-1-ol

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection strategy involves the carbon-carbon double bond and the alcohol functionality.

The most logical disconnection of the allylic alcohol moiety points to 2-pentylbenzaldehyde as a key intermediate. This aldehyde can then be converted to the target cinnamyl alcohol through several well-established olefination and reduction strategies.

Further retrosynthetic analysis of 2-pentylbenzaldehyde suggests its formation from simpler aromatic precursors. Key disconnections for 2-pentylbenzaldehyde include:

Formylation of pentylbenzene (B43098): This involves the introduction of a formyl group onto a pre-existing pentylbenzene ring.

Alkylation of a protected benzaldehyde (B42025): This strategy involves the introduction of the pentyl group at the ortho position of a benzaldehyde derivative where the aldehyde group is protected.

Cross-coupling reaction: A coupling reaction between an ortho-halo-benzaldehyde and a pentyl-containing organometallic reagent.

These retrosynthetic pathways identify the following key precursors for the synthesis of this compound:

2-Pentylbenzaldehyde

Pentylbenzene

2-Bromobenzaldehyde (B122850) or 2-Iodobenzaldehyde (B48337)

Acrolein or its synthetic equivalents

Ethynylmagnesium bromide or similar C2-building blocks

Catalytic Approaches to this compound Synthesis

Catalytic methods offer efficient and selective routes to this compound, minimizing waste and improving atom economy.

Transition Metal-Catalyzed Coupling Reactions in this compound Formation

Transition metal catalysis can be employed at two key stages: the synthesis of the precursor 2-pentylbenzaldehyde and the subsequent olefination to form the propenol side chain.

One of the most effective methods for synthesizing ortho-alkylated benzaldehydes is the Suzuki-Miyaura cross-coupling reaction . This would involve the reaction of 2-bromobenzaldehyde or 2-iodobenzaldehyde with an n-pentylboronic acid or its ester in the presence of a palladium catalyst and a suitable base.

Reactant 1Reactant 2CatalystLigandBaseSolventYield (%)
2-Bromobenzaldehyden-Pentylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O~85-95
2-Iodobenzaldehyden-Pentylboronic acid pinacol (B44631) esterPd(PPh₃)₄-Na₂CO₃Dioxane~80-90

Once 2-pentylbenzaldehyde is obtained, a Heck reaction could be envisioned between 2-pentylbenzaldehyde and an appropriate vinyl species, although this is less direct for forming the alcohol. A more direct approach involves a palladium-catalyzed coupling of 2-pentylphenyl halides with acrolein diethyl acetal, followed by deprotection and reduction.

Enantioselective and Diastereoselective Synthesis of this compound

While the target compound does not possess a chiral center in its primary structure, the introduction of substituents on the propenyl chain could create stereocenters. For analogous cinnamyl alcohols, enantioselective methods have been developed. For instance, asymmetric transfer hydrogenation of the corresponding α,β-unsaturated aldehyde (3-(2-pentylphenyl)propenal) using a chiral ruthenium or rhodium catalyst could yield an enantiomerically enriched alcohol.

Moreover, if a chiral center were present on the pentyl group, diastereoselective reductions of the corresponding ketone could be employed to control the stereochemistry of the alcohol.

Non-Catalytic and Stoichiometric Routes to this compound

Traditional stoichiometric reactions provide reliable, albeit often less atom-economical, pathways to the target molecule.

A primary non-catalytic route involves the Wittig reaction . Here, 2-pentylbenzaldehyde is reacted with a phosphorus ylide derived from a protected 2-hydroxyethylphosphonium salt. Subsequent deprotection would yield the desired alcohol. A variation is the Horner-Wadsworth-Emmons (HWE) reaction , which typically favors the formation of the (E)-alkene.

Reagent 1Reagent 2BaseSolventIntermediateSubsequent StepOverall Yield (%)
2-Pentylbenzaldehyde(EtO)₂P(O)CH₂CO₂EtNaHTHFEthyl 3-(2-pentylphenyl)acrylateDIBAL-H reduction~70-85
2-PentylbenzaldehydePh₃P⁺CH₂CH₂OH Br⁻n-BuLiTHFThis compound-~60-75

Another important stoichiometric route is the addition of an organometallic reagent to 2-pentylbenzaldehyde. For example, the addition of vinylmagnesium bromide would form a secondary alcohol, which would then require an allylic rearrangement, often under acidic conditions, to yield the primary cinnamyl alcohol. A more direct approach is the reaction of 2-pentylbenzaldehyde with the lithium salt of ethoxyacetylene, followed by reduction of the resulting acetylenic ether.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound.

For the Suzuki-Miyaura coupling to synthesize 2-pentylbenzaldehyde, key parameters to optimize include:

Catalyst and Ligand: While Pd(PPh₃)₄ is robust, more advanced ligands like SPhos or XPhos can lead to higher turnover numbers and efficiency at lower catalyst loadings.

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, depending on the solvent and substrates.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or 2-MeTHF) and water is typically used. The ratio can affect the reaction kinetics.

Temperature: While often run at elevated temperatures (80-110 °C), microwave irradiation can significantly shorten reaction times.

For the subsequent Horner-Wadsworth-Emmons reaction , optimization would focus on:

Base: Strong bases like NaH or LiHMDS are common. The choice can influence the E/Z selectivity.

Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can improve selectivity.

Additives: The addition of certain salts, like LiCl, can enhance the reactivity and selectivity of the HWE reaction.

Comparative Analysis of Synthetic Efficiencies and Sustainability for this compound Production

A comparative analysis of the different synthetic routes highlights the trade-offs between efficiency, cost, and environmental impact.

Synthetic RouteKey StepsAdvantagesDisadvantagesSustainability Score (1-5)
Route A: Suzuki-HWE Suzuki-Miyaura coupling, HWE olefination, ReductionHigh yields, good stereocontrol (E-isomer), modularMulti-step, use of palladium catalyst, stoichiometric reagents in HWE3
Route B: Grignard-Wittig Grignard formation, Formylation, Wittig reactionUtilizes readily available starting materialsPotential for Grignard side reactions, stoichiometric phosphorus waste2
Route C: Friedel-Crafts-Aldol Friedel-Crafts acylation, Aldol (B89426) condensation, ReductionPotentially fewer stepsPoor regioselectivity in Friedel-Crafts, potential for side reactions in aldol2

Sustainability Considerations:

Atom Economy: Catalytic routes, particularly those that can be performed in a one-pot fashion, generally have a higher atom economy than stoichiometric routes like the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide.

Solvent Choice: The use of greener solvents such as 2-MeTHF or cyclopentyl methyl ether (CPME) in place of traditional solvents like THF or dioxane can improve the sustainability profile.

Catalyst Recycling: For the palladium-catalyzed steps, the use of heterogeneous catalysts or catalyst systems that allow for facile recycling would significantly enhance the sustainability of the process.

Chemical Reactivity and Transformation Studies of 3 2 Pentylphenyl Prop 2 En 1 Ol

Electrophilic Reactions of the Allylic Alcohol Moiety in 3-(2-Pentylphenyl)prop-2-en-1-ol

There is no specific information available in the surveyed literature regarding the electrophilic reactions of the allylic alcohol moiety in this compound.

Nucleophilic Reactions Involving this compound

No documented studies on the nucleophilic reactions involving this compound were found in the reviewed scientific literature.

Pericyclic Reactions and Rearrangements of this compound

There is a lack of published research on the pericyclic reactions and rearrangements of this compound.

Oxidation and Reduction Chemistry of this compound

Specific experimental data on the oxidation and reduction chemistry of this compound is not available in the current body of scientific literature.

Functional Group Interconversions and Derivatizations on this compound

While the derivatization of similar compounds is known, there are no specific reports on the functional group interconversions and derivatizations of this compound.

Synthesis and Characterization of Novel Derivatives of 3 2 Pentylphenyl Prop 2 En 1 Ol

Ester and Ether Derivatives of 3-(2-Pentylphenyl)prop-2-en-1-ol for Chemical Applications

The primary alcohol functional group in this compound is a prime site for conversion into ester and ether derivatives, thereby modifying its chemical and physical properties for various applications.

Esterification: The synthesis of esters from this compound can be readily achieved through standard esterification protocols. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent like an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. rsc.org These reactions allow for the introduction of a wide array of acyl groups, tuning the molecule's properties. For instance, esterification with short-chain carboxylic acids would produce volatile compounds, while long-chain fatty acids would yield more lipophilic, waxy derivatives.

Etherification: The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the desired ether. beilstein-journals.org This method is highly versatile for creating a range of alkyl and aryl ethers. The choice of base and solvent is critical to optimize the reaction and avoid competing elimination reactions. beilstein-journals.org

The resulting ester and ether derivatives have potential applications as fragrance components, specialty solvents, or as advanced intermediates for further chemical synthesis.

Table 1: Representative Ester and Ether Derivatives

Derivative TypeReactantProduct NamePotential Application
EsterAcetic Anhydride3-(2-Pentylphenyl)prop-2-en-1-yl acetateFragrance, Synthetic Intermediate
EsterPropanoic Acid3-(2-Pentylphenyl)prop-2-en-1-yl propanoateFlavoring Agent, Plasticizer
EtherMethyl Iodide1-(2-(prop-1-en-3-yloxy)phenyl)pentaneSpecialty Solvent, Intermediate
EtherBenzyl Bromide1-(2-(3-(benzyloxy)prop-1-en-1-yl)phenyl)pentaneProtective Group Chemistry

Halogenated and Substituted Aromatic Derivatives of this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of halogens and other functional groups. The directing effects of the existing substituents—the ortho-pentyl group and the para-propenol group—are crucial in determining the position of new substituents.

The pentyl group is an ortho-, para-directing activator, while the vinyl group is generally a weak deactivator but also ortho-, para-directing. In the case of this compound, the pentyl group at the C2 position strongly directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Halogenation: Direct halogenation of the aromatic ring can be accomplished using standard electrophilic halogenating agents. For example, bromination can be achieved by treating the compound with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Chlorination can be similarly performed with chlorine (Cl₂) and a suitable catalyst. The regioselectivity will be dictated by the directing effects of the alkyl and vinyl substituents.

Nitration and Sulfonation: Other electrophilic substitution reactions can also be performed. Nitration, using a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the ring, which can subsequently be reduced to an amino group. Sulfonation with fuming sulfuric acid would add a sulfonic acid group. These modifications drastically alter the electronic properties and solubility of the molecule, opening pathways to new classes of derivatives, such as dyes or pharmacologically active compounds. researchgate.net

Cyclization and Polymerization Pathways Involving this compound

The presence of both a hydroxyl group and a carbon-carbon double bond within the same molecule allows for intramolecular cyclization reactions. psu.edu

Intramolecular Cyclization: Under acidic conditions, the hydroxyl group can act as a nucleophile and attack the double bond in an intramolecular fashion. Protonation of the double bond would form a secondary carbocation, which could then be trapped by the hydroxyl group to form a five- or six-membered cyclic ether (a substituted tetrahydrofuran (B95107) or tetrahydropyran, respectively). The specific product formed would depend on the relative stability of the transition states leading to each ring size (Baldwin's rules). Such cyclization reactions can be a key step in synthesizing complex heterocyclic systems. nih.gov

Polymerization: The vinyl group in this compound makes it a monomer candidate for polymerization. Similar to other allylic alcohols, it could potentially undergo radical, cationic, or anionic polymerization across the double bond. wikipedia.org The resulting polymer would feature a repeating unit with a pendant 2-pentylphenyl group and a hydroxyl group. These polymers could have interesting material properties, such as tailored hydrophobicity and thermal stability, due to the bulky aromatic and alkyl side chains.

Regioselective and Stereoselective Functionalization of this compound Derivatives

Achieving control over the region and three-dimensional orientation of chemical modifications is paramount for synthesizing specific, high-value derivatives.

Regioselectivity: As discussed, electrophilic substitution on the aromatic ring is regiocontrolled by the existing substituents. mdpi.com Beyond the ring, reactions can be directed specifically to the allylic alcohol moiety. For example, selective oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or more robust ones like potassium permanganate, respectively, while leaving the double bond intact under controlled conditions. Conversely, the double bond can be selectively targeted. For instance, epoxidation with an agent like meta-chloroperoxybenzoic acid (mCPBA) would form an epoxide, leaving the alcohol untouched. This control allows for the stepwise construction of complex molecular architectures. nih.gov

Stereoselectivity: Reactions involving the double bond can often lead to the formation of new stereocenters. For example, the epoxidation of the double bond would create two new chiral centers. The facial selectivity of the epoxidation (i.e., whether the oxygen is added to the top or bottom face of the double bond) could be influenced by the existing structure, potentially directing the incoming reagent to the less sterically hindered face. Furthermore, if a chiral catalyst is used in reactions like asymmetric hydrogenation or dihydroxylation of the double bond, it is possible to produce a single enantiomer or diastereomer with high selectivity.

Structure-Reactivity Relationships in Novel Derivatives of this compound

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. nih.gov For derivatives of this compound, this relationship is evident in how modifications to one part of the molecule influence the reactivity of another.

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) onto the aromatic ring decreases its electron density. This makes the ring less susceptible to further electrophilic attack but increases the acidity of the hydroxyl proton. Conversely, adding electron-donating groups would enhance the ring's reactivity towards electrophiles and decrease the alcohol's acidity. These electronic effects can be transmitted through the conjugated system to influence the reactivity of the double bond as well.

Steric Effects: The bulky 2-pentylphenyl group exerts significant steric hindrance. This can affect the rates of reaction at nearby functional groups. For example, it may hinder the approach of reagents to the double bond or the ortho (C6) position of the aromatic ring, thereby influencing the regioselectivity and stereoselectivity of reactions. mdpi.com Understanding these relationships is critical for designing synthetic routes and predicting the behavior of novel derivatives in various chemical environments.

Advanced Spectroscopic and Structural Elucidation of 3 2 Pentylphenyl Prop 2 En 1 Ol

X-ray Crystallography and Diffraction Studies of 3-(2-Pentylphenyl)prop-2-en-1-ol and its Co-crystals (if solid-state)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should this compound be obtained in a solid, crystalline form, this method would provide unequivocal proof of its molecular structure, conformation, and intermolecular interactions in the solid state.

Detailed Research Findings (Hypothetical)

An X-ray diffraction study on a single crystal of this compound would yield a detailed map of electron density, from which a molecular model can be built and refined. The expected outcomes of such an analysis would include:

Molecular Confirmation: The primary result would be the unambiguous confirmation of the covalent structure, showing the connectivity of the 2-pentylphenyl group to the prop-2-en-1-ol moiety.

Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice. Key parameters such as the torsion angles defining the orientation of the phenyl ring relative to the propenol side chain would be determined. For similar structures, like derivatives of phenylpropenone, the molecule is often found to be nearly planar, but the bulky pentyl group might induce a significant twist. nih.govnih.gov The dihedral angle between the plane of the phenyl ring and the plane of the C=C double bond would be a critical value. For example, in one substituted phenylpropenone, the pyrrole (B145914) and phenyl rings were inclined at an angle of 44.94 (8)°. nih.gov

Stereochemistry: The study would confirm the E configuration of the alkene double bond, as is typical for cinnamyl alcohol derivatives.

Intermolecular Interactions: A crucial aspect of the study would be the characterization of non-covalent interactions that dictate the crystal packing. Given the presence of the hydroxyl (-OH) group, strong hydrogen bonding is expected. These O-H···O hydrogen bonds would likely link molecules into chains or dimers. nih.gov Furthermore, weaker interactions such as C-H···π interactions between the alkyl or alkene protons and the aromatic ring of a neighboring molecule, and potential π-π stacking interactions between phenyl rings, would be identified and quantified. nih.govnih.gov These interactions govern the macroscopic properties of the solid, such as melting point and solubility.

Co-crystal Formation: If co-crystals were formed (e.g., with a suitable hydrogen bond donor or acceptor), X-ray diffraction would elucidate the specific interactions between this compound and the co-former molecule, revealing the stoichiometry and the supramolecular assembly of the new crystalline phase.

A hypothetical data table summarizing potential crystallographic parameters is presented below, based on values reported for similar aromatic structures. nih.govnih.govresearchgate.net

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
C=C Bond Length1.34 ÅConfirms the double bond character of the alkene.
C-O Bond Length1.43 ÅTypical length for a C(sp³)-OH bond.
Dihedral Angle (Phenyl/C=C)15-45°Indicates the degree of twist between the aromatic ring and the propenol side chain. nih.govnih.gov
O-H···O Hydrogen Bond Distance2.75 ÅEvidence of strong intermolecular hydrogen bonding.
C-H···π Interaction Distance~3.5 ÅIndicates weak stabilizing forces contributing to the crystal packing. nih.gov

Theoretical and Computational Studies on 3 2 Pentylphenyl Prop 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(2-Pentylphenyl)prop-2-en-1-ol

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule.

A typical DFT study on this compound would involve optimizing the molecule's geometry to find its lowest energy conformation. From this, a wealth of information could be derived. Key ground state properties that would be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. A molecular electrostatic potential (MEP) map would also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

For a more precise electronic characterization, researchers might employ higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods, while computationally more demanding than DFT, can provide more accurate energies and properties, serving as a benchmark for the DFT results. They would offer a more refined picture of the electron correlation effects within the molecule, which can be important for accurately describing its stability and interaction energies.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. By simulating the molecule's movement in a solvent, such as water or an organic solvent, researchers could analyze its solvation properties, diffusion characteristics, and how it interacts with surrounding molecules. MD simulations are particularly useful for understanding how the flexible pentyl chain and the propenol group move and orient themselves in different environments, which influences the molecule's macroscopic properties.

Reaction Mechanism Elucidation Using Computational Methods for this compound Transformations

Computational methods are invaluable for tracing the pathways of chemical reactions. For this compound, one could investigate potential transformations such as oxidation of the alcohol group or addition reactions at the double bond. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. Intrinsic Reaction Coordinate (IRC) calculations would confirm that the identified transition states connect the intended reactants and products. Such studies provide mechanistic insights that are often difficult to obtain through experiments alone. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

A key application of computational chemistry is the prediction of spectroscopic data. After geometry optimization, frequency calculations would yield the theoretical infrared (IR) and Raman spectra. The vibrational modes could be assigned to specific functional groups within the molecule. Furthermore, NMR chemical shifts (¹H and ¹³C) could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra could then be compared with any available experimental data for validation, providing a powerful link between theoretical models and laboratory measurements.

Applications of 3 2 Pentylphenyl Prop 2 En 1 Ol in Advanced Organic Synthesis

3-(2-Pentylphenyl)prop-2-en-1-ol as a Versatile Building Block for Complex Molecule Synthesis

The strategic importance of this compound in the synthesis of intricate molecular frameworks lies in its inherent functionality, which allows for a variety of chemical transformations. The allylic alcohol group is a gateway to numerous reactions, including oxidation, reduction, epoxidation, and substitution, enabling the introduction of diverse functional groups. The aromatic ring, substituted with a pentyl group, provides a scaffold that can be further modified through electrophilic aromatic substitution or cross-coupling reactions.

The utility of similar phenylpropanol derivatives in the synthesis of complex natural products and pharmaceutically active compounds underscores the potential of this compound. For instance, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated as potent sodium channel blockers for the treatment of stroke. nih.gov This highlights the value of the propanol (B110389) backbone in constructing neurologically active agents.

Role of this compound in Asymmetric Catalysis and Reagent Development

The development of chiral catalysts and reagents is a cornerstone of modern asymmetric synthesis. While specific applications of this compound in this domain are not yet widely documented, its structure presents intriguing possibilities. The hydroxyl group can serve as an anchoring point for the attachment of chiral auxiliaries or ligands. The phenyl and pentyl groups can be tailored to create a specific steric and electronic environment around a catalytic center, influencing the stereochemical outcome of a reaction.

The design of organocatalysts often relies on molecules that can form specific non-covalent interactions with substrates. The structural motifs within this compound could be exploited to develop novel organocatalysts for various asymmetric transformations.

Development of Novel Catalytic Systems Utilizing this compound Scaffolds

The concept of using molecular scaffolds to create defined catalytic environments is a powerful strategy in catalyst design. The this compound framework offers a robust and tunable platform for the development of new catalytic systems. By immobilizing catalytically active metal complexes or organocatalytic moieties onto this scaffold, it may be possible to create catalysts with enhanced activity, selectivity, and stability.

The synthesis of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives as candidate fungicides demonstrates the potential of modifying the propanol backbone to generate compounds with specific biological activities. nih.gov A similar approach could be employed to append catalytic functionalities to the this compound structure.

Precursor for Advanced Materials and Polymeric Systems Based on this compound

The functional groups present in this compound make it a promising monomer for the synthesis of advanced materials and polymers. The hydroxyl group can participate in polymerization reactions such as esterification or etherification, while the double bond can undergo addition polymerization. The pentylphenyl group can impart desirable properties to the resulting polymer, such as hydrophobicity, solubility in organic solvents, and specific thermal or mechanical characteristics.

The ability to tailor the properties of polymers by incorporating specific monomer units is a fundamental principle of materials science. The unique combination of an aromatic ring, an alkyl chain, and a reactive functional group in this compound suggests its potential in creating polymers for specialized applications, including coatings, adhesives, and drug delivery systems.

Integration of this compound into Multi-Step Synthetic Sequences and Chemical Cascades

Modern organic synthesis increasingly relies on the efficiency of multi-step synthetic sequences and chemical cascades to construct complex molecules with minimal purification steps. The diverse reactivity of this compound makes it an ideal candidate for integration into such strategies.

A hypothetical multi-step synthesis could involve an initial oxidation of the alcohol to an aldehyde, followed by a Wittig reaction to extend the carbon chain, and a subsequent cyclization reaction to form a heterocyclic system. The ability to perform several transformations on a single starting material without isolating intermediates is a hallmark of elegant and efficient synthesis. savemyexams.comlibretexts.org

Industrial Chemical Processes and Scalability of 3 2 Pentylphenyl Prop 2 En 1 Ol

Process Chemistry Considerations for Large-Scale Production of 3-(2-Pentylphenyl)prop-2-en-1-ol

The synthesis of this compound likely involves multi-step processes common in the fine chemical industry. A plausible synthetic route could involve a carbon-carbon bond-forming reaction to construct the substituted phenylpropene backbone, followed by functional group manipulations to introduce the alcohol moiety.

Key reaction types that could be employed include:

Wittig Reaction: This reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com In this context, a potential strategy would involve the reaction of a (2-pentylphenyl)methan-ylide with an appropriate C2-aldehyde, or the reaction of a pentyl-substituted benzaldehyde (B42025) with a C3-phosphonium salt. The choice of reagents and reaction conditions would be critical to ensure high E/Z selectivity for the desired trans-isomer. masterorganicchemistry.com

Aldol (B89426) Condensation: A crossed aldol condensation between 2-pentylbenzaldehyde and acetaldehyde (B116499) could form the α,β-unsaturated aldehyde precursor, 3-(2-pentylphenyl)prop-2-enal. Subsequent selective reduction of the aldehyde group would yield the target alcohol. researchgate.net

Heck Coupling: Palladium-catalyzed coupling of 2-pentyl-1-iodobenzene with allyl alcohol could also be a viable route. Optimizing catalyst loading, ligand choice, and reaction conditions would be crucial for achieving high yields and turnover numbers.

Engineering Aspects of Reactor Design and Optimization for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reactor design and optimization to ensure consistent product quality, process safety, and economic efficiency. researchgate.net The choice of reactor is heavily dependent on the specific reaction kinetics, heat transfer requirements, and fluid dynamics of the chosen synthetic route. unimi.it

Reactor Types:

Batch Reactors: Due to their versatility, batch reactors are commonly used in the fine and specialty chemical industries. unimi.it They are well-suited for multi-step syntheses where reaction conditions need to be carefully controlled at each stage. However, scaling up batch processes can present challenges related to heat and mass transfer, potentially leading to side reactions and reduced product quality. researchgate.net

Continuous Flow Reactors (Microreactors): Continuous flow chemistry offers several advantages for fine chemical synthesis, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for process automation and control. unimi.itcardiff.ac.uk For a reaction like a Wittig or Heck coupling, a continuous flow setup could allow for precise control of residence time and temperature, leading to higher selectivity and yield. cardiff.ac.uk

Optimization Parameters:

The optimization of reactor performance involves a multi-faceted approach considering several key parameters. ornl.gov

ParameterBatch Reactor ConsiderationsContinuous Flow Reactor Considerations
Heat Transfer Surface area-to-volume ratio decreases with scale-up, potentially leading to poor temperature control and exotherm runaways. researchgate.netHigh surface area-to-volume ratio allows for efficient heat exchange and precise temperature control. unimi.it
Mass Transfer & Mixing Agitator design and speed are critical for ensuring homogeneity and preventing localized concentration gradients.Efficient mixing can be achieved through static mixers or by the inherent design of the microchannels. unimi.it
Reaction Kinetics Reaction times are typically longer, and controlling selectivity can be challenging.Precise control over residence time allows for optimization of conversion and selectivity. cardiff.ac.uk
Scalability Scale-up can be complex and may require significant process redesign. researchgate.netScaling out by adding more reactors in parallel is often more straightforward than scaling up a single reactor. researchgate.net

A techno-economic analysis would be required to determine the most suitable reactor configuration for the industrial production of this compound.

Green Chemistry Metrics and Sustainability Assessments for Industrial this compound Manufacturing

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and improve process sustainability. nih.gov Several metrics are used to assess the "greenness" of a chemical process. mdpi.com

Key Green Chemistry Metrics:

MetricFormulaDescriptionRelevance to this compound Synthesis
Atom Economy (AE) (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%Measures the efficiency of a reaction in converting reactant atoms to the desired product. nih.govA high atom economy is desirable. Addition reactions would be favored over substitution or elimination reactions.
E-Factor Total Mass of Waste / Mass of ProductQuantifies the amount of waste generated per unit of product. A lower E-factor is better. scispace.comMinimizing the use of stoichiometric reagents and solvents will reduce the E-factor.
Process Mass Intensity (PMI) Total Mass Input / Mass of ProductA holistic metric that considers all materials used in a process, including water, solvents, and reagents. scispace.comacs.orgThe pharmaceutical industry often uses PMI to drive more sustainable manufacturing processes. scispace.com
Reaction Mass Efficiency (RME) Mass of Product / Total Mass of ReactantsSimilar to atom economy but considers the actual yield and stoichiometry. nih.govProvides a more practical measure of the efficiency of a specific reaction step.
Environmental Quotient (EQ) E-Factor x QIncorporates the environmental hazard of the waste generated, where Q is an "unfriendliness" quotient. nih.govAims to prioritize the reduction of more hazardous waste streams.

For the industrial synthesis of this compound, a comprehensive sustainability assessment would involve evaluating each step of the proposed route against these metrics. The goal would be to select a process that maximizes atom economy and reaction mass efficiency while minimizing the E-factor and Process Mass Intensity. The use of catalytic rather than stoichiometric reagents and the selection of greener solvents would be critical considerations.

Impurity Profiling, Quality Control, and Purity Assurance in Industrial this compound Production

Impurity profiling is a critical aspect of quality assurance in the manufacturing of fine chemicals and pharmaceuticals. longdom.orgnumberanalytics.com It involves the identification, quantification, and characterization of all impurities present in the final product. biomedres.us The presence of impurities can significantly impact the quality, safety, and efficacy of the final product. numberanalytics.com

Sources and Types of Impurities:

Impurities in the production of this compound can originate from various sources: kymos.com

Starting Materials and Reagents: Impurities present in the initial raw materials.

Intermediates: Unreacted intermediates from preceding synthetic steps.

By-products: Formed from side reactions during the synthesis.

Degradation Products: Resulting from the decomposition of the product during manufacturing or storage. biomedres.us

Residual Solvents: Solvents used in the reaction or purification steps.

Catalysts: Residual catalysts or their by-products.

Analytical Techniques for Impurity Profiling:

A combination of analytical techniques is typically employed for comprehensive impurity profiling: globalpharmatek.com

Analytical TechniqueApplication in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile organic impurities. kymos.com
Gas Chromatography (GC) Analysis of volatile organic impurities and residual solvents. biomedres.us
Mass Spectrometry (MS) Identification and structural elucidation of impurities, often coupled with HPLC (LC-MS) or GC (GC-MS). biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in impurities. biomedres.us

Regulatory bodies often have stringent guidelines regarding the levels of impurities in chemical products, particularly those intended for pharmaceutical or fragrance applications. longdom.orgbiomedres.us For instance, the International Council for Harmonisation (ICH) guidelines require the identification and characterization of any impurity present above a certain threshold (e.g., 0.1%). kymos.com A robust quality control system, incorporating these analytical techniques, is therefore essential to ensure the purity and safety of industrially produced this compound.

Economic Feasibility and Cost-Benefit Analysis of this compound Manufacturing Processes

The economic viability of manufacturing this compound on an industrial scale depends on a thorough cost-benefit analysis. tue.nl This analysis must consider both capital expenditures (CAPEX) and operational expenditures (OPEX). akjournals.com

Cost Components:

Cost CategorySpecific Examples
Capital Expenditures (CAPEX) Cost of reactors, purification equipment, and other plant infrastructure. tue.nl
Operational Expenditures (OPEX)
Raw Material CostsCost of starting materials, reagents, catalysts, and solvents. tue.nl
Labor CostsSalaries for operators, chemists, and quality control personnel. tue.nl
Energy CostsElectricity and heating/cooling for the process.
Waste Disposal CostsTreatment and disposal of waste streams. tue.nl
Maintenance and OverheadRoutine maintenance of equipment and other indirect costs.

Profitability Analysis:

The profitability of the manufacturing process is determined by the difference between the market price of this compound and the total cost of production. The fine chemicals market is characterized by high added value and is often driven by technological innovation. echemi.com The demand for specialty chemicals is growing, particularly in sectors like pharmaceuticals and electronics. azom.com

A detailed cost model would be necessary to evaluate different synthetic routes and reactor technologies. For example, while continuous flow reactors may have a higher initial CAPEX, they can lead to lower OPEX through improved yields, reduced waste, and automation. akjournals.com The analysis would also need to consider the market size and potential for growth for this compound and its downstream applications.

Chemical Degradation Pathways and Environmental Fate Non Biological of 3 2 Pentylphenyl Prop 2 En 1 Ol

Photochemical Degradation Studies of 3-(2-Pentylphenyl)prop-2-en-1-ol under Simulated Environmental Conditions

Photochemical degradation, initiated by the absorption of solar radiation, is a significant pathway for the transformation of organic compounds in the environment. For allylic alcohols like this compound, photodegradation can proceed through direct photolysis or indirect photo-oxidation involving photochemically generated reactive species.

Studies on the related compound, cinnamyl alcohol, provide insight into the potential photochemical behavior of this compound. Research has shown that cinnamyl alcohol can be completely degraded under UV irradiation. nih.gov The degradation process involves reactive oxygen species such as superoxide (B77818) radical anions (O₂•⁻), singlet oxygen (¹O₂), and hydroxyl radicals (•OH), along with the excited triplet state of the alcohol (³CAL*) and aqueous electrons (eaq⁻). nih.gov The primary photodegradation products identified for cinnamyl alcohol include cinnamaldehyde, benzaldehyde (B42025), benzenepropanal, cinnamic acid, and toluene. nih.gov Given the structural similarity, it is plausible that this compound undergoes similar photochemical transformations, leading to a variety of degradation products.

The rate of photodegradation can be influenced by environmental factors such as pH. For instance, the degradation of some compounds is significantly affected by pH due to its control over the radical reaction mechanism. researchgate.net

Table 1: Potential Photodegradation Products of this compound (Inferred from Cinnamyl Alcohol Studies)

Parent Compound Potential Degradation Product Formation Pathway
This compound3-(2-Pentylphenyl)propenalOxidation of the alcohol group
This compound2-PentylbenzaldehydeCleavage of the propenol side chain
This compound3-(2-Pentylphenyl)propanoic acidOxidation of the aldehyde
This compoundPentylbenzene (B43098)Cleavage and reduction of the side chain

Thermal Degradation Profiles and Stability Analysis of this compound

For example, the thermal degradation of polypropylene, a common polymer, occurs in a single step in a nitrogen environment, starting at 300°C and ending at 475°C. mdpi.com In the presence of air, its oxidative degradation occurs between 250 and 450°C. mdpi.com The boiling point of 2-pentyl-3-phenylprop-2-en-1-ol is reported to be between 141.00 to 143.00 °C at 5.00 mm Hg, suggesting it is relatively stable at lower temperatures but will likely degrade at elevated temperatures. nih.gov The degradation of allylic alcohols at high temperatures can involve complex reactions including isomerization, dehydration, and oxidation.

Table 2: General Thermal Degradation Stages of Organic Compounds

Stage Temperature Range (General) Processes
InitiationLow to ModerateLoss of volatile components, initial bond scission
PropagationModerate to HighRadical chain reactions, significant mass loss
TerminationHighFormation of stable char or complete volatilization

Hydrolytic Stability and pH Dependence of this compound Degradation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium. For this compound, the allylic alcohol functional group is generally stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, degradation may be accelerated.

Although specific data on the hydrolytic stability of this compound is limited, studies on related cinnamic acid esters indicate that they can be hydrolyzed to cinnamic acid. inchem.org While this compound is an alcohol and not an ester, this suggests that the broader class of cinnamyl compounds can undergo pH-dependent transformations. The presence of the pentylphenyl group may also influence the electronic properties of the molecule and thus its reactivity towards hydrolysis.

Table 3: Expected Hydrolytic Stability of this compound at Different pH Values

pH Range Expected Stability Potential Reactions
Acidic (pH < 7)Potentially lowerAcid-catalyzed dehydration or rearrangement
Neutral (pH = 7)Generally stableMinimal degradation
Basic (pH > 7)Generally stableMinimal degradation

Oxidative Degradation Mechanisms and Products of this compound

Oxidative degradation is a key process in the environmental breakdown of organic molecules, often mediated by reactive oxygen species. For this compound, oxidation can occur at the allylic alcohol group or the double bond.

Studies on the autoxidation of cinnamyl alcohol have shown that it readily oxidizes upon exposure to air. nih.gov The primary oxidation products identified were cinnamaldehyde, epoxy cinnamyl alcohol, and cinnamic acid. nih.govresearchgate.net It is highly probable that this compound would undergo a similar oxidative degradation pathway. The oxidation of the alcohol group would lead to the corresponding aldehyde, 3-(2-pentylphenyl)propenal, which could be further oxidized to 3-(2-pentylphenyl)propenoic acid. Oxidation of the double bond could lead to the formation of an epoxide.

Catalytic oxidation studies of cinnamyl alcohol have also been performed, showing the formation of cinnamaldehyde. researchgate.netcardiff.ac.ukmdpi.com These studies highlight the susceptibility of the alcohol group to oxidation.

Table 4: Potential Oxidative Degradation Products of this compound

Parent Compound Potential Degradation Product Oxidizing Agent/Condition
This compound3-(2-Pentylphenyl)propenalAir (autoxidation), various oxidizing agents
This compound3-(2-Pentylphenyl)propenoic acidFurther oxidation of the aldehyde
This compoundEpoxy-3-(2-pentylphenyl)propan-1-olPeroxy acids, atmospheric oxidants

Analytical Methodologies for Monitoring Chemical Breakdown Products and Environmental Persistence of this compound

To effectively monitor the degradation of this compound and its breakdown products in various environmental matrices, a range of analytical techniques are employed. These methods are essential for assessing the compound's persistence and understanding its transformation pathways.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used for the analysis of cinnamyl alcohol and its derivatives. nih.govnih.gov These techniques are often coupled with mass spectrometry (MS) for the identification and quantification of the parent compound and its degradation products. nih.govnih.gov Specific methods like liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-Q-TOF-MS) and gas chromatography-mass spectrometry (GC-MS) provide high sensitivity and selectivity. nih.gov

For studying thermal degradation, thermogravimetric analysis (TGA) is a key technique that measures the change in mass of a sample as a function of temperature. mdpi.commdpi.com

Table 5: Analytical Techniques for Monitoring this compound and its Degradation Products

Analytical Technique Application Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile and semi-volatile degradation products. nih.govMolecular weight and fragmentation patterns for structural elucidation.
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile degradation products. nih.govRetention time for identification and peak area for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification of a wide range of degradation products. nih.govHigh sensitivity and specificity for complex mixtures.
Thermogravimetric Analysis (TGA)Assessment of thermal stability. mdpi.commdpi.comOnset of degradation temperature, mass loss profile.
Fourier-Transform Infrared Spectroscopy (FTIR)Identification of functional groups in degradation products.Information on chemical bond changes during degradation.

Comprehensive Research Yields No Publicly Available Data on this compound

Following an extensive search of academic and scientific databases, no specific research findings, publications, or data pertaining to the chemical compound this compound were identified. This indicates that the compound is likely not a subject of significant published research, may be a novel substance with limited dissemination of its properties and applications, or is referred to by a different nomenclature not readily apparent.

The inquiry sought to build a detailed article covering key academic findings, unresolved research questions, emerging avenues of study, potential for interdisciplinary research, and the broader academic and industrial impact of this compound. However, the absence of foundational research on this specific molecule precludes the ability to generate such an analysis.

The search did yield information on related compounds, such as cinnamyl alcohol and its various derivatives. Cinnamyl alcohol, or 3-phenyl-2-propen-1-ol, is a well-studied compound with known applications in the fragrance and flavor industries. Research into its derivatives often focuses on modifying its chemical structure to alter its properties for various applications. It is plausible that this compound could be a synthetic derivative of cinnamyl alcohol, with a pentyl group attached to the ortho position of the phenyl ring. However, without specific studies on this particular arrangement, any discussion of its properties or potential would be purely speculative.

Given the lack of available data, it is not possible to provide the requested detailed article. Further investigation into this compound would likely require direct chemical synthesis and characterization in a laboratory setting to establish its fundamental properties and potential areas of interest for future research.

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